molecular formula C10H17NO3 B13636569 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid

1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid

Cat. No.: B13636569
M. Wt: 199.25 g/mol
InChI Key: VPEJNVLGEJBYLH-UHFFFAOYSA-N
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Description

1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of pyrrolidine and tetrahydropyran, featuring a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of pyrrolidine with tetrahydropyran derivatives. One common method involves the hydrogenation of 2H-pyran in the presence of a catalyst such as Raney nickel . The resulting tetrahydropyran is then reacted with pyrrolidine under controlled conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid is unique due to its combination of the pyrrolidine and tetrahydropyran rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

1-(oxan-4-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO3/c12-10(13)9-2-1-5-11(9)8-3-6-14-7-4-8/h8-9H,1-7H2,(H,12,13)

InChI Key

VPEJNVLGEJBYLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2CCOCC2)C(=O)O

Origin of Product

United States

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